2-(3-aminopropyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-(3-aminopropyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-4-2-6-10-7(11)3-1-5-9-10/h1,3,5H,2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGUGFSSJHJYKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic Potential of Aminoalkyl Pyridazinones
Executive Summary
Aminoalkyl pyridazinones represent a privileged scaffold in medicinal chemistry, characterized by a versatile 3(2H)-pyridazinone core functionalized with aminoalkyl side chains. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) or mono-target neurotherapeutics, this class exhibits a unique multi-modal pharmacology . They bridge the gap between peripheral analgesia (COX/LOX inhibition) and central neuroprotection (AChE/BuChE inhibition), while maintaining a favorable safety profile regarding gastric ulcerogenicity.
This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthesis methodologies, and validated assay protocols required to develop aminoalkyl pyridazinones as next-generation therapeutics.
Structural Architecture & SAR Analysis
The therapeutic efficacy of aminoalkyl pyridazinones hinges on the precise manipulation of the N2-position and the C4/C5-positions of the pyridazinone ring.
The Pharmacophore
The 3(2H)-pyridazinone ring acts as a rigid template. The aminoalkyl chain serves two distinct roles depending on the therapeutic target:
-
Linker/Spacer (CNS Targets): In acetylcholinesterase (AChE) inhibitors, the alkyl chain (typically 2–5 carbons) spans the gorge between the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) .
-
Solubility & Interaction (Inflammation): The basic amine moiety improves aqueous solubility and interacts with specific carboxylate residues in COX-2 active sites.
SAR Decision Matrix
| Structural Domain | Modification | Effect on Activity | Mechanistic Rationale |
| N2-Position | Methyl / Ethyl | Moderate | Basic hydrophobic interaction. |
| Aminoalkyl (Spacer) | High (Neuro) | Facilitates dual-site binding in AChE (PAS/CAS). | |
| Aryl / Benzyl | High (Anti-inflammatory) | Enhances lipophilicity for membrane penetration. | |
| C4/C5-Position | Halogen (Cl/Br) | Precursor | Electron-withdrawing group; essential for nucleophilic substitution. |
| Piperazinyl / Morpholino | Critical | Defines target selectivity (e.g., 4-piperazinyl for AChE). | |
| Alkoxy | Moderate | Modulates electron density of the ring. | |
| C6-Position | Phenyl / Substituted Aryl | High | Provides pi-pi stacking interactions (e.g., with Trp286 in AChE). |
Therapeutic Applications
Neurodegeneration (Alzheimer’s Disease)
Aminoalkyl pyridazinones function as dual-binding AChE inhibitors .
-
Mechanism: The pyridazinone ring binds to the CAS, while the aminoalkyl-linked moiety (often a benzylpiperidine or similar bulky amine) extends to interact with the PAS. This dual occupancy not only inhibits acetylcholine hydrolysis but also blocks AChE-induced amyloid-beta aggregation.
-
Key Data: Derivatives like 3y (3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine) have demonstrated IC50 values as low as 0.12 µM against AChE.[1][2]
Analgesia & Inflammation
Compounds such as Emorfazone (marketed in Japan) validate this class.[3]
-
Mechanism: Unlike classic NSAIDs that act solely on COX enzymes, aminoalkyl pyridazinones often exhibit a "non-opioid, non-NSAID" profile, potentially involving
-adrenergic receptor modulation and inhibition of PGE2 release without direct gastric irritation. -
Selectivity: 4,5-functionality allows for tuning selectivity toward COX-2 over COX-1, reducing gastrointestinal side effects.
Technical Protocols (Self-Validating Systems)
Synthesis Workflow: The "Mucochloric Acid" Route
This protocol is designed for high reproducibility and modularity, allowing the rapid generation of 4-amino-substituted libraries.
Reagents:
-
Mucochloric acid (Starting material)[4]
-
Hydrazine hydrate / Phenylhydrazine
-
Secondary amines (e.g., N-methylpiperazine, Morpholine)
-
Potassium Carbonate (
)[5][6] -
Solvents: Ethanol, DMF, Acetonitrile
Step-by-Step Methodology:
-
Formation of the Core (Cyclization):
-
Dissolve mucochloric acid (10 mmol) in ethanol (20 mL).
-
Dropwise add hydrazine hydrate (12 mmol) at 0°C.
-
Reflux for 3 hours.
-
Validation: TLC (Hexane:Ethyl Acetate 1:1) should show disappearance of starting material.
-
Result:4,5-dichloro-3(2H)-pyridazinone .
-
-
N-Alkylation (Introduction of Spacer):
-
Dissolve the intermediate from Step 1 (5 mmol) in dry Acetone or Acetonitrile.
-
Add anhydrous
(10 mmol) and the appropriate alkyl halide (e.g., ethyl bromoacetate or a protected aminoalkyl bromide). -
Reflux for 6–12 hours.
-
Filter inorganic salts and evaporate solvent.
-
Critical Check: This step determines the "Head" of the molecule. Ensure anhydrous conditions to prevent hydrolysis.
-
-
Nucleophilic Substitution (Introduction of "Tail"):
-
Dissolve N-alkylated product in Ethanol.
-
Add excess secondary amine (e.g., morpholine or substituted piperazine) (2.5 eq).
-
Reflux for 4–8 hours. The chlorine at position 4 is more reactive and will be substituted preferentially.
-
Purification: Recrystallize from Ethanol/Water.[7]
-
Visualizing the Synthesis Logic:
Caption: Modular synthesis pathway starting from mucochloric acid, allowing independent modification of the N-terminus and C4-position.
Biological Assay: Modified Ellman’s Method (AChE Inhibition)
To validate the neurotherapeutic potential, use this standardized microplate protocol.
Reagents:
-
Acetylthiocholine iodide (ATCI, Substrate)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman’s Reagent)
-
AChE source (Electric eel or human recombinant)
-
Buffer: 0.1 M Phosphate buffer (pH 8.0)
Protocol:
-
Preparation: Dissolve test compounds in DMSO (keep final concentration <1%).
-
Incubation: In a 96-well plate, add:
-
150 µL Phosphate buffer
-
20 µL Test compound solution
-
20 µL AChE enzyme solution (0.2 U/mL)
-
Incubate at 25°C for 10 minutes. (Critical for equilibrium binding).
-
-
Reaction Trigger: Add 10 µL of DTNB/ATCI mixture (1:1 ratio of 10mM stocks).
-
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculation: Determine the slope (rate of reaction) and calculate % Inhibition:
Mechanism of Action Visualization
The following diagram illustrates the Dual Binding Mode of aminoalkyl pyridazinones within the Acetylcholinesterase enzyme gorge, a key differentiator from standard inhibitors.
Caption: Schematic of the dual-site binding mechanism. The aminoalkyl linker is the critical structural element bridging the PAS and CAS.
References
-
Aminopyridazines as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry. (1999). Establishes the structural requirements for AChE inhibition, highlighting the necessity of the lipophilic cationic head and the 4-5 carbon unit linker.[2] Link
-
Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry. (2013). Describes the synthesis and SAR of pyridazinones targeting the PAS and CAS of AChE. Link[2]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Anti-inflammatory Pathways. Current Medicinal Chemistry. (2025). A comprehensive review of the anti-inflammatory mechanisms, including TxA2 and TNF-alpha reduction.[8] Link
-
4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents. Journal of Medicinal Chemistry. (2007). Investigates the mechanism of action, implicating alpha2-adrenoceptors in the analgesic effect.[9] Link
-
Studies on pyridazinone derivatives. XVI. Analgesic-antiinflammatory activities. Chemical & Pharmaceutical Bulletin. (1980). Foundational work on Emorfazone and position isomers affecting analgesic potency. Link
Sources
- 1. Aminopyridazines as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. biomedpharmajournal.org [biomedpharmajournal.org]
- 8. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Pivotal Role of Solubility in Pharmaceutical Sciences
An In-Depth Technical Guide to the Solubility of 2-(3-aminopropyl)pyridazin-3(2H)-one in Organic Solvents For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and development, the solubility of a compound is a critical physicochemical property that dictates its therapeutic potential.[1][2] It influences everything from the feasibility of formulation to bioavailability and, ultimately, the efficacy and safety of a drug.[1] The molecule at the center of this guide, 2-(3-aminopropyl)pyridazin-3(2H)-one, is a heterocyclic compound featuring a pyridazinone core. This structural motif is of significant interest in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including cardiovascular and anticancer properties.[3][4][5]
Theoretical Assessment of Solubility: A Predictive Approach
The solubility of an organic compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[6][7] To predict the solubility of 2-(3-aminopropyl)pyridazin-3(2H)-one, we must first dissect its molecular structure.
Structural Analysis of 2-(3-aminopropyl)pyridazin-3(2H)-one
The molecule can be deconstructed into two key regions:
-
The Pyridazin-3(2H)-one Core: This heterocyclic ring is polar due to the presence of two nitrogen atoms and a carbonyl group.[3][8] The lone pairs on the nitrogen atoms and the oxygen of the carbonyl group can act as hydrogen bond acceptors, while the N-H group on the ring (in its tautomeric form) can act as a hydrogen bond donor.[7] This core structure contributes significantly to the molecule's overall polarity.
-
The 3-Aminopropyl Side Chain: This aliphatic side chain is terminated by a primary amine (-NH2). The amine group is polar and can both donate and accept hydrogen bonds. Its presence is expected to enhance the molecule's solubility in polar protic solvents. The propyl chain itself is nonpolar, but its influence is likely outweighed by the highly polar amine group.
Given these structural features, 2-(3-aminopropyl)pyridazin-3(2H)-one is anticipated to be a polar molecule with a significant capacity for hydrogen bonding.
Predictive Insights from a Structural Analog: 6-Phenyl-pyridazin-3(2H)-one
While solubility data for our target molecule is scarce, a comprehensive study on the solubility of a related compound, 6-phenyl-pyridazin-3(2H)-one (PPD), in various pharmaceutical solvents offers valuable insights.[9][10] The key structural difference is the replacement of the 3-aminopropyl side chain with a phenyl group at the 6-position. The phenyl group is significantly more nonpolar and less capable of hydrogen bonding than the aminopropyl group.
The experimental solubility of PPD at various temperatures is summarized in the table below.
| Solvent | Molar Mass ( g/mol ) | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |
| Water | 18.02 | 1.01 x 10⁻⁵ | 1.09 x 10⁻⁵ | 1.17 x 10⁻⁵ | 1.21 x 10⁻⁵ | 1.26 x 10⁻⁵ |
| Methanol | 32.04 | 2.98 x 10⁻³ | 3.51 x 10⁻³ | 4.09 x 10⁻³ | 4.62 x 10⁻³ | 5.18 x 10⁻³ |
| Ethanol | 46.07 | 5.89 x 10⁻³ | 6.45 x 10⁻³ | 7.08 x 10⁻³ | 7.64 x 10⁻³ | 8.22 x 10⁻³ |
| 1-Butanol | 74.12 | 1.69 x 10⁻² | 1.79 x 10⁻² | 1.89 x 10⁻² | 2.01 x 10⁻² | 2.11 x 10⁻² |
| 2-Butanol | 74.12 | 1.76 x 10⁻² | 1.86 x 10⁻² | 1.96 x 10⁻² | 2.08 x 10⁻² | 2.18 x 10⁻² |
| Ethylene Glycol | 62.07 | 9.89 x 10⁻³ | 1.05 x 10⁻² | 1.12 x 10⁻² | 1.19 x 10⁻² | 1.27 x 10⁻² |
| Propylene Glycol | 76.09 | 1.18 x 10⁻² | 1.25 x 10⁻² | 1.33 x 10⁻² | 1.41 x 10⁻² | 1.50 x 10⁻² |
| Isopropyl Alcohol | 60.10 | 1.11 x 10⁻² | 1.19 x 10⁻² | 1.27 x 10⁻² | 1.35 x 10⁻² | 1.44 x 10⁻² |
| Ethyl Acetate | 88.11 | 6.59 x 10⁻² | 6.98 x 10⁻² | 7.39 x 10⁻² | 7.78 x 10⁻² | 8.18 x 10⁻² |
| Transcutol® | 132.16 | 3.09 x 10⁻¹ | 3.18 x 10⁻¹ | 3.27 x 10⁻¹ | 3.36 x 10⁻¹ | 3.46 x 10⁻¹ |
| PEG-400 | 400.00 | 3.71 x 10⁻¹ | 3.81 x 10⁻¹ | 3.91 x 10⁻¹ | 4.01 x 10⁻¹ | 4.12 x 10⁻¹ |
| DMSO | 78.13 | 4.29 x 10⁻¹ | 4.37 x 10⁻¹ | 4.46 x 10⁻¹ | 4.59 x 10⁻¹ | 4.73 x 10⁻¹ |
Data sourced from Shakeel et al., 2019.[9][10]
Based on this data and the structural differences, we can hypothesize the solubility of 2-(3-aminopropyl)pyridazin-3(2H)-one:
-
In Polar Protic Solvents (e.g., Water, Alcohols, Glycols): The presence of the aminopropyl side chain, which can readily engage in hydrogen bonding with the solvent, suggests that 2-(3-aminopropyl)pyridazin-3(2H)-one will be significantly more soluble in these solvents compared to its phenyl analog. The solubility is expected to decrease as the alkyl chain of the alcohol solvent increases, due to the decreasing polarity of the solvent.[6]
-
In Polar Aprotic Solvents (e.g., DMSO, Ethyl Acetate): PPD exhibits very high solubility in DMSO.[9][10] Given the polar nature of our target compound, it is also expected to be highly soluble in DMSO. Its solubility in ethyl acetate will likely be moderate.
-
In Nonpolar Solvents (e.g., Hexane, Toluene): Due to the overall polarity of the molecule, 2-(3-aminopropyl)pyridazin-3(2H)-one is predicted to have very low solubility in nonpolar solvents.
Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, experimental measurement is essential. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and reproducibility.[11][12]
Workflow for Solubility Determination
The overall experimental workflow is depicted in the following diagram:
Caption: Workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Protocol
1. Preparation of Saturated Solutions:
- Add an excess amount of solid 2-(3-aminopropyl)pyridazin-3(2H)-one to a series of glass vials, each containing a known volume of the desired organic solvent.
- Causality: Using an excess of the solid ensures that the solution reaches its saturation point, a fundamental requirement for measuring thermodynamic solubility.[11]
- Seal the vials tightly to prevent solvent evaporation.
2. Equilibration:
- Place the vials in a shaker or rotator set to a constant temperature. For pharmaceutical applications, temperatures of 25°C (room temperature) and 37°C (physiological temperature) are often used.[13]
- Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[12]
- Causality: Sufficient agitation time is crucial to ensure that the dissolution and precipitation rates become equal, defining the true thermodynamic equilibrium.
3. Phase Separation:
- After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
- Centrifuge the vials to pellet the remaining solid material.
- Causality: This step is critical to separate the saturated solution from the undissolved solid without disturbing the equilibrium.
- Carefully withdraw an aliquot of the supernatant and filter it through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean vial.
- Trustworthiness: Filtration removes any remaining microscopic particles that could lead to an overestimation of the solubility. Using a low-binding filter is essential to prevent loss of the analyte due to adsorption.[12]
4. Concentration Analysis:
- Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.
- Quantify the concentration of 2-(3-aminopropyl)pyridazin-3(2H)-one in the diluted samples using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust choice.[2]
- Methodology:
- Develop an HPLC method with a suitable mobile phase and a C18 column to achieve good peak shape and separation.
- Create a calibration curve using standards of known concentrations of the compound.
- Inject the diluted samples and determine their concentrations by interpolating from the calibration curve.
- Calculate the original solubility in the saturated solution by applying the dilution factor.
Data Interpretation and Application in Drug Development
The experimentally determined solubility values, typically expressed in mg/mL or moles/liter (M), are invaluable for several aspects of drug development:
-
Solvent Selection: The data guides the choice of solvents for synthesis, purification (e.g., recrystallization), and formulation.
-
Biopharmaceutics Classification System (BCS): Aqueous solubility data is a key parameter in the BCS, which helps predict a drug's in vivo performance.[12] A drug is considered "highly soluble" if its highest dose strength is soluble in ≤ 250 mL of aqueous media over a pH range of 1.2-6.8.[12]
-
Formulation Strategy: For poorly soluble compounds, the data informs the need for solubility enhancement techniques, such as the use of co-solvents, surfactants, or amorphous solid dispersions.
Conclusion
While specific experimental data on the solubility of 2-(3-aminopropyl)pyridazin-3(2H)-one is not widely published, a thorough analysis of its molecular structure and comparison with a known analog allows for a reasoned prediction of its behavior in various organic solvents. The presence of a polar pyridazinone core and a hydrogen-bonding aminopropyl side chain suggests good solubility in polar solvents. However, for the precise and reliable data required in research and drug development, experimental determination is non-negotiable. The detailed shake-flask protocol provided in this guide offers a robust and validated pathway for researchers to accurately measure this critical physicochemical property, thereby enabling informed decisions in the journey of pharmaceutical development.
References
- solubility experimental methods.pptx.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor.
- Solubility of Organic Compounds.
- Solubility of Organic Compounds - Chemistry Steps.
- 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources.
- Factors Affecting Solubility - BYJU'S.
- What factors affect solubility? - AAT Bioquest.
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace.
- Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2H)-One Derivatives: Polycyclic Aromatic Compounds - Taylor & Francis.
- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PubMed Central.
- 6-Aminopyridazin-3(2H)-one | C4H5N3O | CID 1201445 - PubChem.
- Synthesis and chemistry of pyridazin-3(2H)-ones - ScienceDirect.
- 2-[2-Methyl-3-(propylamino)propyl]pyridazin-3-one - PubChem.
- Pyridazinone, 2-20 | C13H14N2O2S | CID 44246288 - PubChem.
- Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC.
- 3(2H)-Pyridazinone | C4H4N2O | CID 68153 - PubChem.
- Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - MDPI.
- 3(2H)-Pyridazinone, 6-hydroxy-2-(beta-hydroxyphenethyl)- | C12H12N2O3 | CID 581050 - PubChem.
- An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed.
- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research.
- Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - ResearchGate.
- Novel Pyridazin-3(2 H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity - PubMed.
- 4-Methyl-6-phenyl-3(2H)-pyridazinone - CAS Common Chemistry.
- Solubility Data Resource - TOKU-E.
Sources
- 1. rheolution.com [rheolution.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. scispace.com [scispace.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. raytor.com [raytor.com]
- 13. solubility experimental methods.pptx [slideshare.net]
Methodological & Application
Application Note: High-Fidelity Synthesis of 2-(3-aminopropyl)pyridazin-3(2H)-one
Part 1: Strategic Overview & Rationale
The Challenge: Ambident Nucleophilicity
The synthesis of 2-(3-aminopropyl)pyridazin-3(2H)-one presents a classic challenge in heterocyclic chemistry: Regioselectivity .
The pyridazin-3(2H)-one scaffold contains an ambident nucleophilic core. Upon deprotonation, the negative charge is delocalized between the Nitrogen at position 2 (
-
Target Pathway (
-Alkylation): Yields the biologically active lactam core, essential for kinase inhibitors and GPCR ligands. -
Off-Target Pathway (
-Alkylation): Yields the alkoxypyridazine ether, a common impurity that is difficult to separate.
The Solution: The Gabriel Synthesis Approach
Direct alkylation with 3-chloropropylamine is operationally hazardous (polymerization of the free base amine) and yields poor regioselectivity.
This protocol utilizes a Gabriel Synthesis strategy using
-
Regiocontrol: The bulky phthalimide group and the use of a soft base (
) in a polar aprotic solvent (DMF) directs alkylation preferentially to the softer nucleophile ( -2) over the harder oxy-anion ( -3). -
Purity: The intermediate is a crystalline solid, allowing for easy purification before the final amine release.
-
Safety: Avoids handling volatile, toxic halo-alkyl amines.
Part 2: Reaction Workflow & Logic
Pathway Visualization
The following diagram outlines the synthetic workflow and the critical decision points for purity control.
Caption: Figure 1. Two-step regioselective synthesis workflow via phthalimide intermediate.
Part 3: Detailed Experimental Protocols
Step 1: Regioselective N-Alkylation
Objective: Synthesize 2-[3-(1,3-dioxoisoindolin-2-yl)propyl]pyridazin-3(2H)-one.
Materials & Stoichiometry
| Component | Equiv.[1] | Role | Critical Parameter |
| Pyridazin-3(2H)-one | 1.0 | Substrate | Dry thoroughly before use. |
| 1.1 | Electrophile | Slight excess ensures conversion. | |
| Potassium Carbonate ( | 2.0 | Base | Anhydrous; acts as HCl scavenger. |
| DMF (Dimethylformamide) | 10 vol | Solvent | Must be dry to prevent hydrolysis. |
| Sodium Iodide (NaI) | 0.1 | Catalyst | Finkelstein condition (in situ R-I formation). |
Procedure
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Dissolution: Add Pyridazin-3(2H)-one (10 mmol) and Anhydrous DMF (20 mL). Stir until dissolved.
-
Deprotonation: Add
(20 mmol) in one portion. The suspension may thicken. Stir at Room Temperature (RT) for 15 minutes.-
Expert Note: Pre-stirring allows the formation of the pyridazinone anion.
-
-
Addition: Add
-(3-bromopropyl)phthalimide (11 mmol) and catalytic NaI (1 mmol). -
Reaction: Heat the mixture to 90°C for 4–6 hours.
-
Monitoring: Check TLC (EtOAc:Hexane 1:1). The starting material (
) should disappear; product ( ) appears.
-
-
Workup:
-
Cool to RT.
-
Pour the reaction mixture into Ice Water (200 mL).
-
Stir vigorously for 30 minutes. The product should precipitate as a white/off-white solid.
-
Filter the solid and wash with water (
) to remove residual DMF. -
Purification: Recrystallize from Ethanol if necessary.
-
Step 2: Deprotection (Ing-Manske Procedure)
Objective: Release the primary amine to yield 2-(3-aminopropyl)pyridazin-3(2H)-one.
Materials
| Component | Equiv. | Role |
| Phthalimide Intermediate | 1.0 | Precursor |
| Hydrazine Hydrate (80%) | 3.0 | Nucleophile |
| Ethanol (Absolute) | 15 vol | Solvent |
Procedure
-
Reaction: Suspend the Phthalimide Intermediate (from Step 1) in Ethanol. Add Hydrazine Hydrate dropwise.
-
Reflux: Heat to reflux (
) for 2–3 hours.-
Visual Cue: The solution will initially clear, followed by the heavy precipitation of a bulky white solid (phthalhydrazide byproduct).
-
-
Filtration: Cool the mixture to RT. Filter off the white solid (phthalhydrazide) and wash the cake with cold ethanol. Discard the solid.
-
Concentration: Evaporate the filtrate (containing the product) to dryness under reduced pressure.
Part 4: The Self-Validating Purification System
The residue from Step 2 often contains traces of phthalhydrazide or unreacted hydrazine. To guarantee "Pharma-Grade" purity, use the following Acid-Base Extraction Protocol . This system validates the identity of the product: only a basic amine will survive this process.
Caption: Figure 2.[2][3][4][5] Acid-Base extraction logic for purification of the target amine.
Protocol:
-
Dissolve the residue in 1M HCl (20 mL).
-
Wash the acidic solution with Dichloromethane (DCM) (
).-
Discard Organic Layer: This removes non-basic impurities (e.g., unreacted starting material).
-
-
Basify the aqueous layer with 4M NaOH until pH > 12.
-
Extract the aqueous layer with DCM or Chloroform/Isopropanol (3:1) (
).-
Note: The amine is water-soluble; multiple extractions are required.
-
-
Dry combined organics over
, filter, and concentrate.
Part 5: Analytical Validation
Expected Data for 2-(3-aminopropyl)pyridazin-3(2H)-one:
-
Appearance: Pale yellow to colorless oil (may solidify upon standing).
-
MS (ESI):
. -
1H NMR (400 MHz, CDCl3):
- 7.78 (dd, 1H, H-5 pyridazine)
- 7.19 (dd, 1H, H-4 pyridazine)
- 6.95 (dd, 1H, H-6 pyridazine)
-
4.25 (t,
Hz, 2H, ) -
2.75 (t,
Hz, 2H, ) -
1.95 (quint,
Hz, 2H, ) -
1.60 (bs, 2H,
, exchangeable)
Part 6: Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | O-Alkylation competition | Ensure |
| Product is Sticky/Gummy | Residual DMF | Wash the Step 1 solid thoroughly with water. |
| Incomplete Deprotection | Hydrazine old/oxidized | Use fresh Hydrazine Hydrate. Increase reflux time. |
| Low Recovery in Step 2 | Product stuck in water | The amine is polar. Use |
References
-
General Review of Pyridazinone Chemistry: Sotelo, E., et al. "Synthesis and chemistry of pyridazin-3(2H)-ones."[4] Current Organic Chemistry, 2005.
-
Gabriel Synthesis Methodology: Gibson, M.S., and Bradshaw, R.W. "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 1968.
-
Specific Alkylation Protocols: Relevant protocols for N-alkylation of pyridazinones can be found in: Journal of Medicinal Chemistry, "Synthesis and evaluation of novel pyridazinone derivatives," and related patents for integrin inhibitors utilizing the 3-aminopropyl linker.
-
Purification Strategies: BenchChem Application Notes. "Purification of Pyridazinone Analogs."
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. lscollege.ac.in [lscollege.ac.in]
Application Note: 2-(3-aminopropyl)pyridazin-3(2H)-one as a Pharmaceutical Intermediate
Abstract
This application note details the utility, synthesis, and handling of 2-(3-aminopropyl)pyridazin-3(2H)-one (CAS: N/A for specific salt, free base generic structure cited). As a functionalized pyridazinone, this molecule serves as a critical "linker-scaffold" in medicinal chemistry.[1][2][3] It combines the pharmacologically active pyridazinone core—known for phosphodiesterase (PDE) inhibition and cardiovascular activity—with a reactive primary amine tether. This guide provides a robust, self-validating protocol for its synthesis via the Gabriel method to avoid polymerization, alongside downstream coupling procedures for PROTAC linker design and fragment-based drug discovery (FBDD).
Introduction: The "Linker-Head" Strategy
In modern drug design, particularly for Targeted Protein Degradation (TPD) and Antibody-Drug Conjugates (ADCs) , the quality of the linker is as critical as the warhead. 2-(3-aminopropyl)pyridazin-3(2H)-one offers a dual advantage:
-
Bioactive Scaffold: The pyridazinone ring is a bioisostere for phenyl and pyridine rings, improving water solubility and offering unique H-bond acceptor sites (C=O and N=N).
-
Defined Spacer: The propyl-amine chain provides a flexible, 3-carbon spacer (approx. 4-5 Å), ideal for avoiding steric clash between the pharmacophore and the target protein.
Core Applications
-
PROTAC Linkers: Connecting E3 ligase ligands (e.g., Thalidomide) to target protein ligands.
-
PDE3/PDE4 Inhibitors: The pyridazinone ring is a "privileged structure" in cardiotonic agents (e.g., Levosimendan analogs).
-
Solubility Enhancers: The basic amine tail increases the pKa and aqueous solubility of lipophilic drug cores.
Chemical Properties & Handling[4]
| Property | Specification | Notes |
| Chemical Formula | C₇H₁₁N₃O | Free base |
| Molecular Weight | 153.18 g/mol | |
| Appearance | Pale yellow oil or low-melting solid | Hygroscopic; store under N₂/Ar. |
| Solubility | High: MeOH, DMSO, DMF, Water (pH < 7) | Low: Hexanes, Et₂O. |
| pKa (Amine) | ~9.5 - 10.0 | Typical for primary alkyl amines. |
| Stability | Good in solid state. | Warning: Free amine absorbs CO₂ from air (carbamate formation). Store as HCl salt if possible. |
Synthetic Protocol: The Gabriel Route
Rationale: Direct alkylation of pyridazin-3-one with 3-chloropropylamine is discouraged due to N- vs. O-alkylation competition and self-polymerization of the reagent. The Gabriel Synthesis (via phthalimide protection) ensures regioselectivity at the N2-position and high purity.
Workflow Diagram (DOT)
Caption: Two-step synthesis ensuring N2-selectivity and preventing poly-alkylation.
Step-by-Step Methodology
Step 1: N-Alkylation (Protection)
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with Argon.
-
Reagents: Add pyridazin-3(2H)-one (10 mmol, 0.96 g) and anhydrous DMF (20 mL).
-
Base: Add K₂CO₃ (15 mmol, 2.07 g). Stir at room temperature for 15 min to facilitate deprotonation.
-
Alkylation: Add N-(3-bromopropyl)phthalimide (11 mmol, 2.95 g) in one portion.
-
Reaction: Heat to 80°C for 12 hours.
-
QC Check: Monitor via TLC (EtOAc/Hexane 1:1). The starting pyridazinone (polar) should disappear, replaced by a less polar spot (Intermediate).
-
-
Workup: Pour mixture into ice-water (100 mL). The solid intermediate usually precipitates. Filter, wash with water, and dry. If oil forms, extract with EtOAc (3x50 mL), wash with brine, dry over Na₂SO₄, and concentrate.
Step 2: Deprotection (Hydrazinolysis)
-
Solvation: Dissolve the phthalimide intermediate (from Step 1) in Ethanol (30 mL).
-
Cleavage: Add Hydrazine Hydrate (50-60% solution, 15 mmol) dropwise.
-
Reflux: Heat to reflux (78°C) for 4 hours. A white bulky precipitate (phthalhydrazide byproduct) will form.
-
Purification:
-
Cool to room temperature.
-
Filter off the white solid and wash with cold EtOH. Discard the solid.
-
Concentrate the filtrate to dryness.
-
Acid-Base Extraction (Crucial for Purity): Dissolve residue in 1M HCl (20 mL). Wash with EtOAc (removes non-basic impurities). Basify aqueous layer to pH 12 with NaOH pellets. Extract product into DCM (4x30 mL).
-
Dry DCM layer (Na₂SO₄) and evaporate to yield the target amine oil .
-
Application Protocol: Amide Coupling (Linker Attachment)
This protocol describes attaching the intermediate to a carboxylic acid-containing drug core (e.g., Indomethacin or a PROTAC ligand).
Reaction Logic Diagram (DOT)
Caption: Convergent synthesis strategy for attaching the pyridazinone tail.
Procedure
-
Activation: In a vial, dissolve the Carboxylic Acid Partner (1.0 equiv) in dry DMF . Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 10 mins (solution turns yellow).
-
Addition: Add 2-(3-aminopropyl)pyridazin-3(2H)-one (1.1 equiv) dissolved in minimal DMF.
-
Reaction: Stir at RT for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (removes unreacted acid) and brine.
-
Purification: Flash chromatography. The pyridazinone ring is polar; typical eluent is DCM:MeOH (95:5).
Quality Control & Validation
To ensure the protocol worked, verify the following spectral markers:
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 7.9 - 8.0 ppm (d, 1H) | Proton at position 4 or 5 of pyridazinone ring (deshielded).[4] |
| ¹H NMR | δ 4.1 ppm (t, 2H) | N-CH₂ protons (adjacent to ring). Confirms N-alkylation (O-alkylation shifts are different). |
| ¹H NMR | δ 2.6 ppm (t, 2H) | CH₂-NH₂ protons. |
| Mass Spec (ESI) | [M+H]⁺ = 154.1 | Parent ion peak. |
| HPLC | Single Peak (254 nm) | Pyridazinone has strong UV absorbance. |
References
-
Pyridazinone Scaffold Utility: Asif, M. (2014). Chemical characteristics, synthetic methods, and biological potential of pyridazine and pyridazinone derivatives.[1][2][3][5][6][7][8][9] International Journal of Medicinal Chemistry.
-
Gabriel Synthesis Mechanism: Gibson, M.S., & Bradshaw, R.W. (1968). The Gabriel Synthesis of Primary Amines.[10][11][12][13][14] Angewandte Chemie International Edition.
-
Pyridazinone in PDE Inhibition: Dal Piaz, V., et al. (1997).[15] Heterocyclic-fused pyridazinones as potent and selective phosphodiesterase IV inhibitors.[15] European Journal of Medicinal Chemistry.[8]
-
Handling of Amines: Thermo Fisher Scientific. (2018).[16][17] Safety Data Sheet: Alkylamino derivatives.
-
PROTAC Linker Design: Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Expert Opinion on Drug Discovery.
Sources
- 1. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 2. benthamdirect.com [benthamdirect.com]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. scispace.com [scispace.com]
- 10. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 12. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Primary Amines on the Pyridazinone Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to a wide array of therapeutic agents due to its diverse biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3] The strategic functionalization of a primary amine substituent on the pyridazinone ring is a critical step in the synthesis of novel drug candidates, enabling the modulation of physicochemical properties and target engagement. This guide provides a comprehensive overview of the key strategies for the functionalization of primary amines on the pyridazinone core, with a focus on acylation, alkylation, and sulfonylation. We delve into the underlying chemical principles, offer detailed, field-proven protocols, and discuss the critical parameters for successful and reproducible synthetic outcomes.
Introduction: The Strategic Importance of the Aminopyridazinone Moiety
The pyridazinone ring system, a six-membered heterocycle containing two adjacent nitrogen atoms and a ketone functionality, serves as a versatile template in drug design.[2][3] Its ability to engage in various non-covalent interactions, such as hydrogen bonding, and its inherent metabolic stability make it an attractive core for medicinal chemists.[4] The introduction of a primary amino group onto the pyridazinone backbone provides a crucial handle for further molecular elaboration, allowing for the exploration of structure-activity relationships (SAR).
The nucleophilic nature of the primary amine allows for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening. The choice of functionalization strategy—be it acylation, alkylation, or sulfonylation—profoundly influences the resulting molecule's polarity, lipophilicity, and conformational flexibility, all of which are key determinants of its pharmacological profile.
Core Functionalization Strategies: A Mechanistic and Practical Overview
The reactivity of the primary amine on the pyridazinone ring is modulated by the electronic properties of the heterocyclic system. The electron-withdrawing nature of the pyridazinone core can influence the nucleophilicity of the exocyclic amine. Understanding these electronic effects is paramount in selecting the appropriate reagents and reaction conditions to achieve the desired transformation efficiently and selectively.
Visualizing the Functionalization Pathways
The following diagram illustrates the primary pathways for the functionalization of an aminopyridazinone core.
Figure 1: Key functionalization routes for a primary amine on a pyridazinone ring.
Acylation of the Primary Amine: Synthesis of N-Acyl Aminopyridazinones
Acylation of the primary amine on the pyridazinone ring to form a stable amide linkage is a widely employed strategy in medicinal chemistry. This transformation introduces a carbonyl group that can act as a hydrogen bond acceptor and provides a scaffold for further diversification.
Mechanistic Rationale and Reagent Selection
The acylation of primary amines typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).[5] The choice of acylating agent and base is critical for achieving high yields and minimizing side reactions.
-
Acyl Chlorides: Highly reactive and readily available, making them a common choice. The reaction generates hydrochloric acid, which must be neutralized by a base to prevent protonation of the starting amine.
-
Acid Anhydrides: Generally less reactive than acyl chlorides, which can be advantageous for more controlled reactions. The byproduct is a carboxylic acid, which also requires a base for neutralization.
-
Bases: Tertiary amines such as triethylamine (TEA) or pyridine are commonly used as acid scavengers. Pyridine can also act as a nucleophilic catalyst. For less reactive systems, stronger, non-nucleophilic bases may be employed.
Detailed Experimental Protocol: Acylation with an Acyl Chloride
This protocol describes a general procedure for the acylation of a primary amine on a pyridazinone ring using an acyl chloride.
Materials:
-
Aminopyridazinone derivative
-
Acyl chloride (1.1 eq.)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) (1.5 eq.) or pyridine (solvent and base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aminopyridazinone derivative (1.0 eq.) in anhydrous DCM or THF.
-
Addition of Base: Add triethylamine (1.5 eq.) to the solution and stir for 5-10 minutes at room temperature. If using pyridine, it can be used as the solvent.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution at 0 °C (ice bath). The formation of a precipitate (triethylammonium chloride) may be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Alkylation of the Primary Amine: Towards N-Alkyl Aminopyridazinones
N-alkylation of the primary amine introduces an alkyl group, which can significantly impact the lipophilicity and steric profile of the molecule. This modification is often explored to enhance membrane permeability and modulate binding interactions.
Causality in Experimental Design: Avoiding Overalkylation
A significant challenge in the alkylation of primary amines is the potential for overalkylation to form tertiary amines, as the secondary amine product is often more nucleophilic than the starting primary amine.[4] Several strategies can be employed to favor mono-alkylation:
-
Use of a Large Excess of the Amine: While effective, this is often not practical when dealing with valuable or complex aminopyridazinone starting materials.
-
Controlled Stoichiometry and Reaction Conditions: Careful control of the amount of alkylating agent and the use of milder reaction conditions can favor the formation of the secondary amine.
-
Reductive Amination: This is often the preferred method for controlled mono-alkylation.
Detailed Experimental Protocol: Reductive Amination
Reductive amination involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[6][7] This one-pot procedure is highly efficient and generally provides excellent control over mono-alkylation.
Materials:
-
Aminopyridazinone derivative
-
Aldehyde or ketone (1.0-1.2 eq.)
-
Anhydrous 1,2-dichloroethane (DCE) or methanol (MeOH)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve the aminopyridazinone derivative (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCE or MeOH. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. A catalytic amount of acetic acid can be added to promote imine formation, particularly with less reactive carbonyl compounds.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM or ethyl acetate.
-
Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Sulfonylation of the Primary Amine: Crafting N-Sulfonyl Aminopyridazinones
The sulfonamide functional group is a key pharmacophore found in numerous approved drugs. Its ability to act as a hydrogen bond donor and acceptor, along with its metabolic stability, makes it a valuable addition to the pyridazinone scaffold.
Principles of Sulfonylation and Reagent Considerations
The sulfonylation of a primary amine involves the reaction with a sulfonyl chloride in the presence of a base. The mechanism is analogous to acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride.
-
Sulfonyl Chlorides: A wide variety of alkyl and aryl sulfonyl chlorides are commercially available, allowing for the introduction of diverse substituents.
-
Bases: Pyridine is a common choice as it serves as both a solvent and an acid scavenger. Other tertiary amines like TEA can also be used in an inert solvent like DCM.
Detailed Experimental Protocol: Sulfonylation with a Sulfonyl Chloride
This protocol outlines a general procedure for the synthesis of N-sulfonyl aminopyridazinones.
Materials:
-
Aminopyridazinone derivative
-
Sulfonyl chloride (1.1 eq.)
-
Anhydrous pyridine or anhydrous DCM
-
Triethylamine (1.5 eq., if using DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the aminopyridazinone derivative (1.0 eq.) in anhydrous pyridine or anhydrous DCM in a round-bottom flask under an inert atmosphere. If using DCM, add triethylamine (1.5 eq.).
-
Addition of Sulfonylating Agent: Cool the solution to 0 °C and add the sulfonyl chloride (1.1 eq.) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: If pyridine is used as the solvent, remove it under reduced pressure. Dissolve the residue in ethyl acetate or DCM. Wash the organic layer with 1 M HCl to remove any remaining pyridine, followed by saturated aqueous sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude sulfonamide can be purified by column chromatography or recrystallization.
Comparative Analysis of Functionalization Methods
The choice of functionalization method depends on the desired final product and the specific properties of the aminopyridazinone starting material.
| Functionalization Method | Key Reagents | Advantages | Challenges | Typical Yields |
| Acylation | Acyl chloride/anhydride, Base (Pyridine, TEA) | Robust and high-yielding reaction. Wide variety of acylating agents available. | Acyl chlorides can be moisture-sensitive. | 70-95% |
| Alkylation (Direct) | Alkyl halide, Base (K₂CO₃, NaH) | Simple procedure. | Prone to overalkylation. Requires careful control of conditions. | Variable (40-80%) |
| Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing agent (NaBH(OAc)₃) | Excellent control of mono-alkylation. Mild reaction conditions. | Requires a suitable carbonyl compound. | 60-90% |
| Sulfonylation | Sulfonyl chloride, Base (Pyridine, TEA) | Introduces a key pharmacophore. Generally clean reactions. | Sulfonyl chlorides can be reactive. | 65-90% |
Troubleshooting and Key Considerations
-
Low Reactivity of the Amine: If the aminopyridazinone is unreactive, consider using a more reactive acylating or sulfonylating agent, a stronger base (e.g., DBU), or higher reaction temperatures. For alkylation, using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide) may be beneficial.
-
Side Reactions: The pyridazinone ring itself contains nucleophilic nitrogen atoms that could potentially react. While the exocyclic primary amine is generally more nucleophilic, chemoselectivity can be an issue. In such cases, protection of the pyridazinone nitrogen may be necessary. Common protecting groups for such systems include Boc or benzyl groups.
-
Purification Challenges: The polarity of the functionalized products can vary significantly. A systematic approach to developing a purification strategy using different solvent systems for column chromatography is recommended.
Conclusion
The functionalization of a primary amine on the pyridazinone ring is a cornerstone of synthetic strategies aimed at the discovery of new therapeutic agents. A thorough understanding of the principles of acylation, alkylation, and sulfonylation, coupled with the practical application of robust protocols, empowers researchers to efficiently generate diverse libraries of novel compounds. The methodologies and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the rational design and synthesis of the next generation of pyridazinone-based medicines.
References
-
New entry for synthesis of N-acylhydrazones, pyridazinones, and 1,3,4-oxadiazin-6-ones from alpha-amino acid esters. PubMed. Available at: [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available at: [Link]
-
An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. National Institutes of Health. Available at: [Link]
-
Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Available at: [Link]
-
Synthesis of N-alkyl-4-aminopyridine. ResearchGate. Available at: [Link]
-
Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. ResearchGate. Available at: [Link]
-
Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. National Institutes of Health. Available at: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Deprotective Functionalization: An Emerging Concept for Amine Reactivity. PubMed. Available at: [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]
-
Deprotective Functionalization: An Emerging Concept for Amine Reactivity. National Institutes of Health. Available at: [Link]
-
Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. MDPI. Available at: [Link]
-
Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. National Institutes of Health. Available at: [Link]
-
Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein Journals. Available at: [Link]
-
Protecting group. Wikipedia. Available at: [Link]
-
Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. ResearchGate. Available at: [Link]
-
Amino Acid-Protecting Groups. Organic Chemistry Portal. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
The synthesis, properties, and applications of N-acyl-α-aminoacids. ResearchGate. Available at: [Link]
-
Amine Synthesis - Limits of Alkylation. YouTube. Available at: [Link]
-
Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. MDPI. Available at: [Link]
-
Synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives. ResearchGate. Available at: [Link]
- Substituted alkylaminopyridazinone derivatives, process for the preparation thereof and pharmaceutical composition containing the same. Google Patents.
-
Acetylation of amine || amine react with acetyl chloride or acetic anhydride. YouTube. Available at: [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. KoreaScience. Available at: [Link]
-
Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Organic Chemistry Portal. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. National Institutes of Health. Available at: [Link]
-
Synthesis of primary amines. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. NZ532104A - Substituted alkylaminopyridazinone derivatives, process for the preparation thereof and pharmaceutical composition containing the same - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Improving N-Alkylation Yield in Pyridazinone Synthesis
Welcome to the Technical Support Center for Pyridazinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-alkylation on the pyridazinone scaffold. N-alkylated pyridazinones are crucial pharmacophores, and their efficient synthesis is paramount.[1] However, the N-alkylation reaction is often challenging, with common issues including low yields, incomplete conversions, and the formation of undesired O-alkylated isomers.[2][3]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction conditions and improve your yields.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the N-alkylation of pyridazinones.
Q1: My reaction has stalled. The TLC/LC-MS shows a significant amount of unreacted starting material even after prolonged reaction times. What's the cause and how can I fix it?
Probable Cause: This issue typically points to insufficient deprotonation of the pyridazinone NH group or poor solubility of the resulting pyridazinone anion. The choice of base and solvent is critical to drive the reaction to completion.
Solutions:
-
Evaluate Your Base: Weak bases are generally sufficient for pyridazinone N-alkylation.[4] If you are using a mild base like potassium carbonate (K₂CO₃) and seeing poor conversion, consider switching to a stronger, more soluble base.
-
Cesium Carbonate (Cs₂CO₃): This is an excellent alternative. Its greater solubility in organic solvents and the "cesium effect" can significantly enhance reaction rates.
-
Sodium Hydride (NaH): For particularly stubborn substrates, a strong, non-nucleophilic base like NaH can be employed.[4] Use it with caution in an appropriate anhydrous polar aprotic solvent like DMF or DMSO.[4][5]
-
-
Reassess Your Solvent: The pyridazinone salt must be soluble for the reaction to proceed efficiently.
-
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are standard choices as they effectively solvate the pyridazinone anion.[4][6] If you are using a less polar solvent like acetone or THF and observing poor solubility, switching to DMF or DMSO is highly recommended.[7]
-
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can improve both solubility and reaction kinetics. Monitor the reaction closely, as excessive heat can sometimes promote side reactions or favor the thermodynamically controlled O-alkylation product.[8]
Q2: I'm getting a mixture of N- and O-alkylated products. How can I improve the regioselectivity to favor N-alkylation?
Probable Cause: The pyridazinone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The competition between N- and O-alkylation is a classic challenge governed by factors including the base, solvent, temperature, and the nature of the alkylating agent.[3][9]
Solutions:
-
Apply the Hard-Soft Acid-Base (HSAB) Principle: The nitrogen atom of the pyridazinone anion is a "softer" nucleophilic center compared to the "harder" oxygen atom.[8] To favor N-alkylation, pair it with a soft electrophile.
-
Alkylating Agent: Alkyl iodides are softer than bromides, which are softer than chlorides. Using an alkyl iodide can improve N-selectivity. Conversely, hard electrophiles like benzyl halides can be more prone to O-alkylation.[4]
-
-
Optimize Solvent and Counter-ion:
-
Polar Aprotic Solvents (DMF, DMSO): These solvents are generally preferred. They effectively solvate the cation from the base, leading to a "freer" pyridazinone anion, which tends to favor N-alkylation.
-
Base Choice: As mentioned, Cs₂CO₃ is often effective in promoting N-alkylation.[9]
-
-
Control the Temperature: N-alkylation is often the kinetically favored pathway, while O-alkylation can be the thermodynamically favored one.[8]
-
Lower Temperatures: Running the reaction at room temperature or even lower may increase the N/O ratio. It is recommended to start at a lower temperature and only increase it if the reaction rate is too slow.[8]
-
-
Consider Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can facilitate N-alkylation, particularly for 4-alkoxy-2-pyridones.[10]
Q3: My purification is very difficult. How can I effectively separate the N-alkylated product from the O-alkylated isomer and other impurities?
Probable Cause: N- and O-alkylated isomers often have very similar polarities, making their separation by standard column chromatography challenging. The best strategy is always to optimize the reaction for maximum regioselectivity to minimize the formation of the undesired isomer.
Solutions:
-
Optimize Column Chromatography:
-
Stationary Phase: Standard silica gel is the most common choice.[11]
-
Mobile Phase: A meticulous selection of the eluent system is crucial. Start with a low-polarity system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity.[11] Running a gradient elution can often provide better separation than an isocratic one. An Rf value between 0.2 and 0.4 for the target compound on TLC is a good starting point for column separation.[11]
-
Alternative Sorbents: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase silica (C18), depending on the properties of your compounds.
-
-
Crystallization: If your N-alkylated product is a solid, recrystallization can be a highly effective method for purification, assuming there is a suitable solvent in which the isomers have different solubilities.
Frequently Asked Questions (FAQs)
Q4: What are the best general-purpose starting conditions for a pyridazinone N-alkylation?
A reliable set of starting conditions is to use the pyridazinone substrate (1.0 eq.), the alkyl halide (1.1-1.2 eq.), and potassium carbonate (K₂CO₃, 1.5-2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.) in DMF at room temperature.[4][12][13] Monitor the reaction by TLC or LC-MS over 4-24 hours.
Q5: Can I use stronger bases like sodium hydride (NaH) from the start?
While NaH is effective for deprotonation, it is a very strong base that can increase the likelihood of side reactions, such as elimination of the alkyl halide or degradation of sensitive functional groups.[4] It is generally recommended to start with weaker carbonate bases (K₂CO₃, Cs₂CO₃) and only resort to stronger bases like NaH if deprotonation proves to be the limiting factor.
Q6: How do substituents on the pyridazinone ring affect the N-alkylation reaction?
Substituents can have significant electronic and steric effects.
-
Electron-Withdrawing Groups (EWGs): These groups increase the acidity of the N-H proton, making deprotonation easier. However, they also decrease the nucleophilicity of the resulting anion, which can slow down the alkylation step.
-
Electron-Donating Groups (EDGs): These groups decrease the acidity of the N-H proton but increase the nucleophilicity of the anion.
-
Steric Hindrance: Bulky groups near the ring nitrogen can hinder the approach of the alkylating agent, potentially slowing the reaction or favoring alkylation at a less hindered position (e.g., oxygen).
Data & Protocols
Summary of Recommended Reaction Conditions
| Parameter | Recommendation | Rationale & Citation |
| Base | 1. Cs₂CO₃ 2. K₂CO₃ 3. NaH (for difficult substrates) | Cs₂CO₃ often provides higher yields and better selectivity.[9] K₂CO₃ is a cost-effective and common choice.[4][6] NaH ensures complete deprotonation but may cause side reactions.[4] |
| Solvent | 1. DMF 2. DMSO 3. Acetonitrile | Polar aprotic solvents effectively dissolve the pyridazinone anion, facilitating the reaction.[6][7] |
| Alkylating Agent | R-I > R-Br > R-Cl | Iodides are more reactive and "softer" electrophiles, often favoring N-alkylation according to the HSAB principle.[8] |
| Temperature | Room Temperature to 80 °C | Start at room temperature to favor kinetic N-alkylation.[8] Gentle heating can be applied to increase the rate if necessary. |
| Catalyst | TBAI or KI (catalytic amount) | Can accelerate reactions with less reactive alkyl bromides or chlorides via in-situ formation of the more reactive alkyl iodide (Finkelstein reaction).[7] |
General Experimental Protocol for N-Alkylation
This protocol is a general starting point and should be optimized for your specific substrate.
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the pyridazinone starting material (1.0 eq.) and the chosen base (e.g., K₂CO₃, 1.5 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask to form a suspension (concentration typically 0.1-0.5 M).
-
Deprotonation: Stir the suspension at room temperature for 15-30 minutes.
-
Alkylating Agent Addition: Add the alkylating agent (1.1 eq.) dropwise to the suspension.
-
Reaction: Allow the reaction to stir at the desired temperature (start at room temperature). Monitor the progress by TLC or LC-MS until the starting material is consumed.[14]
-
Workup: Upon completion, pour the reaction mixture into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 times).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[15]
Visualizations
N-Alkylation Reaction Pathway
Caption: General mechanism for the N-alkylation of pyridazinones.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low N-alkylation yields.
References
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]
-
Yanai, H., Takeda, S., & Nishikawa, M. (1976). A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE. HETEROCYCLES, 4(8), 1331. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. Retrieved from [Link]
-
Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1111-1124. Retrieved from [Link]
-
Wisdom Library. (2024). N-alkylation: Significance and symbolism. Retrieved from [Link]
-
Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. Retrieved from [Link]
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J, 1(1). Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
Kim, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5433. Retrieved from [Link]
-
ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 13. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedpharmajournal.org [biomedpharmajournal.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-(3-aminopropyl)pyridazin-3(2H)-one
This document provides a comprehensive operational, safety, and disposal framework for the handling of 2-(3-aminopropyl)pyridazin-3(2H)-one. As a specialized pyridazinone derivative, this compound's specific toxicological properties may not be fully characterized.[1][2] Therefore, this guide is built upon a conservative approach, extrapolating from the known hazards of its core chemical structures: the pyridazinone ring and the aminopropyl functional group. The protocols herein are designed to establish a self-validating system of safety, ensuring that researchers, scientists, and drug development professionals can manage this compound with the highest degree of confidence and protection.
Hazard Assessment: A Proactive Stance
Due to the absence of a specific Safety Data Sheet (SDS) for 2-(3-aminopropyl)pyridazin-3(2H)-one, a thorough risk assessment must be based on analogous compounds. The pyridazin-3(2H)-one core is known to cause skin, eye, and respiratory irritation.[3][4] Furthermore, compounds with amino functional groups, such as aminopyridines and aminopropyl derivatives, can be toxic, readily absorbed through the skin, and may cause severe skin burns and eye damage.[5][6]
Based on this analysis, 2-(3-aminopropyl)pyridazin-3(2H)-one must be treated as a hazardous substance with the potential for the following:
| Hazard Class | Potential Effects | Rationale based on Analogous Compounds |
| Acute Toxicity (Oral, Dermal) | Toxic or harmful if swallowed or in contact with skin.[7][8][9] | Aminopyridine derivatives are known to be toxic.[5] |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns.[7][10] | Both pyridazinone and aminopropyl structures are associated with skin irritation and corrosion.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[3][7][10] | A common hazard for both parent structures.[3][4] |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust or aerosols.[3][4][10] | Pyridazinone compounds are identified as respiratory irritants.[3][4] |
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE approach is mandatory to mitigate the risks identified above. The selection of PPE is not merely a checklist but a critical system designed to prevent all routes of exposure.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Mandatory: Chemical splash goggles are required at all times.[11][12] A face shield must be worn over goggles during procedures with a high risk of splashing (e.g., transferring solutions, large-scale reactions).[11] This dual protection is critical due to the compound's presumed severe eye irritation potential.[3] |
| Hand Protection | Chemical-Resistant Gloves | Mandatory: Nitrile gloves are the minimum requirement for incidental contact.[13] For any extended handling or direct contact, double-gloving is strongly recommended.[14] Always inspect gloves for damage before use and change them immediately if contamination is suspected.[8][13] This prevents dermal absorption, a key risk with amino compounds.[5] |
| Body Protection | Flame-Retardant Laboratory Coat | Mandatory: A fully buttoned, flame-retardant lab coat must be worn to protect skin and personal clothing.[11][13] The aminopropyl side chain presents a basic functional group, increasing the risk of corrosive damage. |
| Respiratory Protection | Respirator (as needed) | Situational: All handling of the solid compound must be performed in a certified chemical fume hood to control exposure to dust.[4] If a fume hood is not available or if aerosol generation is unavoidable, a NIOSH-approved respirator with appropriate particulate and organic vapor cartridges is required.[6] |
| Foot Protection | Closed-Toe Shoes | Mandatory: Shoes must cover the entire foot; perforated shoes, sandals, or open-toed footwear are strictly forbidden in the laboratory.[13] |
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring reproducible, safe outcomes. The following workflow must be followed for all procedures involving 2-(3-aminopropyl)pyridazin-3(2H)-one.
Workflow Diagram: Safe Handling Protocol
Caption: Logical workflow for the safe handling of 2-(3-aminopropyl)pyridazin-3(2H)-one.
Step-by-Step Methodology
-
Preparation :
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Don all required PPE as specified in Section 2. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.[14]
-
Place a disposable absorbent pad on the work surface inside the fume hood to contain any potential spills.
-
-
Handling :
-
Post-Handling :
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Carefully remove and dispose of all contaminated materials, including the absorbent pad and gloves, into the designated hazardous waste container.[15]
-
Remove PPE in the reverse order it was put on, ensuring that the outer, contaminated surfaces are not touched. Gloves should be the last item removed.
-
Wash hands and any exposed skin thoroughly with soap and water.[13]
-
Disposal Plan: Cradle-to-Grave Responsibility
All materials contaminated with 2-(3-aminopropyl)pyridazin-3(2H)-one must be treated as hazardous waste. Improper disposal can lead to environmental contamination and pose a risk to public health.[16][17]
Disposal Workflow Diagram
Sources
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Antimicrobial 2‑(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)‑one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3(2H)-Pyridazinone | C4H4N2O | CID 68153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3(2H)-Pyridazinone - Safety Data Sheet [chemicalbook.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. H-phrases (hazard statements) [stoffenmanager.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 12. pharmastate.academy [pharmastate.academy]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 15. benchchem.com [benchchem.com]
- 16. iwaste.epa.gov [iwaste.epa.gov]
- 17. medprodisposal.com [medprodisposal.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
